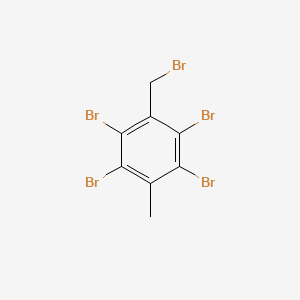![molecular formula C9H15NO3 B14464366 5-[(2-Methylacryloyl)amino]pentanoic acid CAS No. 71183-17-0](/img/structure/B14464366.png)
5-[(2-Methylacryloyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methylacryloyl)amino]pentanoic acid is an organic compound that belongs to the class of carboxylic acids It features a pentanoic acid backbone with an amino substituent at the 5th position and a 2-methylacryloyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylacryloyl)amino]pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pentanoic acid and 2-methylacryloyl chloride.
Amidation Reaction: The amino group is introduced at the 5th position of pentanoic acid through an amidation reaction with 2-methylacryloyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylacryloyl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield this compound oxo derivatives.
Reduction: Reduction can produce 5-[(2-Methylacryloyl)amino]pentanol.
Substitution: Substitution reactions can lead to various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-[(2-Methylacryloyl)amino]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Methylacryloyl)amino]pentanoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic Acid: A δ-amino acid with a similar backbone but lacking the 2-methylacryloyl group.
2-Methylacryloyl Chloride: A related compound used in the synthesis of 5-[(2-Methylacryloyl)amino]pentanoic acid.
Pentanoic Acid: The parent compound of this compound.
Uniqueness
This compound is unique due to the presence of both the amino and 2-methylacryloyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
71183-17-0 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-(2-methylprop-2-enoylamino)pentanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(2)9(13)10-6-4-3-5-8(11)12/h1,3-6H2,2H3,(H,10,13)(H,11,12) |
InChI Key |
ZUHPLOAXYAMXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



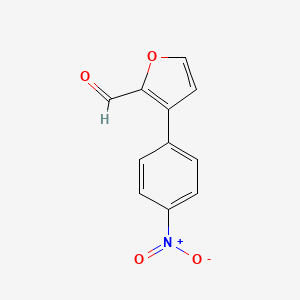
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
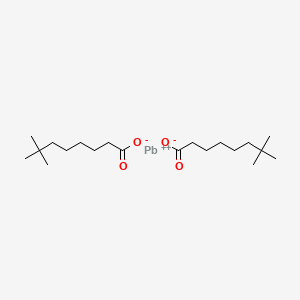
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
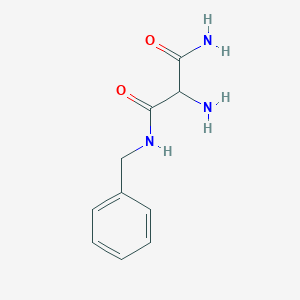


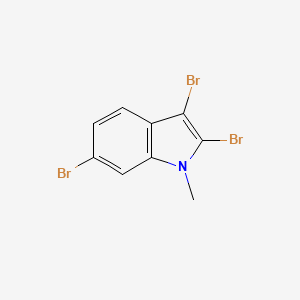
![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)

